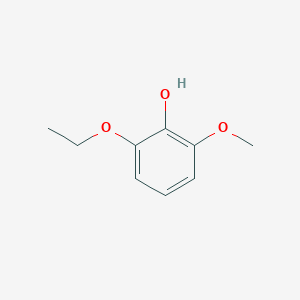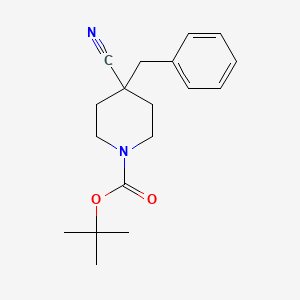
1-Bromo-3-(difluoromethoxy)-2-nitrobenzene
概要
説明
1-Bromo-3-(difluoromethoxy)-2-nitrobenzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and difluoromethoxylation of benzene derivatives. One common synthetic route involves:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The brominated benzene derivative is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Difluoromethoxylation: Finally, the nitro-bromobenzene derivative is reacted with difluoromethyl ether (CHF2O) under appropriate conditions to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The difluoromethoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of difluoromethoxy-substituted benzoic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol or acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of 1-amino-3-(difluoromethoxy)-2-nitrobenzene or 1-amino-3-(difluoromethoxy)-2-aminobenzene.
Oxidation: Formation of difluoromethoxy-substituted benzoic acids or other oxidized aromatic compounds.
科学的研究の応用
1-Bromo-3-(difluoromethoxy)-2-nitrobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as liquid crystals, polymers, and dyes.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: Utilized in biochemical assays and studies to understand the interactions of aromatic compounds with biological targets.
作用機序
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application and the chemical reactions it undergoes
Molecular Targets: Interaction with nucleophilic sites on enzymes, receptors, or other biomolecules, leading to covalent modification or inhibition.
Pathways Involved: Participation in redox reactions, nucleophilic substitution, or other chemical transformations that alter the structure and function of target molecules.
類似化合物との比較
1-Bromo-3-(difluoromethoxy)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-2-nitrobenzene: Lacks the difluoromethoxy group, resulting in different electronic and steric properties.
3-(Difluoromethoxy)-2-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
特性
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPKMVJFDMAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)










![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)

